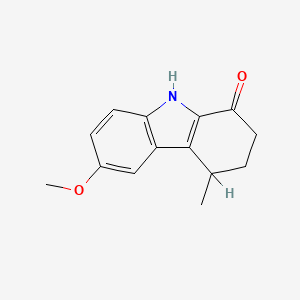

2,3,4,9-Tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one

Description

2,3,4,9-Tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one (CAS: 3449-49-8) is a methoxy-substituted tetrahydrocarbazolone derivative with the molecular formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol . It is characterized by a fused carbazole skeleton featuring a partially saturated cyclohexene ring and a ketone group at position 1. The methoxy substituent at position 6 distinguishes it from other derivatives in this class. Crystallographic studies reveal a non-planar carbazole unit, with the cyclohexene ring adopting an envelope conformation and intermolecular C–H···O and N–H···O hydrogen bonds stabilizing the crystal lattice . Its synthesis typically involves cyclization of hydrazone precursors under acidic conditions .

Properties

CAS No. |

62334-13-8 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

6-methoxy-4-methyl-2,3,4,9-tetrahydrocarbazol-1-one |

InChI |

InChI=1S/C14H15NO2/c1-8-3-6-12(16)14-13(8)10-7-9(17-2)4-5-11(10)15-14/h4-5,7-8,15H,3,6H2,1-2H3 |

InChI Key |

PJNGBIPCXWVPLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=O)C2=C1C3=C(N2)C=CC(=C3)OC |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Conditions

A widely reported industrially viable method involves the Fischer indole cyclization of hydrazone intermediates derived from 4-methoxyphenylhydrazine hydrochloride and 1,3-cyclohexanedione derivatives. The process includes:

- Preparation of hydrazone intermediate : Condensation of 4-methoxyphenylhydrazine hydrochloride with 1,3-cyclohexanedione under acid catalysis (e.g., acetic acid) at low temperatures (0 to 15 °C, optimally 5 to 10 °C).

- Cyclization : The hydrazone or its hydrochloride salt is subjected to Fischer indole cyclization in diphenyl ether solvent at elevated temperatures (120–200 °C, preferably 135–185 °C) with a solvent to substrate mass/volume ratio of 15:1 to 25:1 (optimal 18:1 to 20:1).

Advantages and Yields

- The method uses industrial-grade raw materials, making it cost-effective.

- The reaction is straightforward, with simple operation and easy purification.

- High purity of the product is achieved, suitable for further pharmaceutical development.

- Yields are reported to be high, making it suitable for scale-up and industrial production.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Methoxyphenylhydrazine hydrochloride + 1,3-cyclohexanedione | Acid catalysis (acetic acid), 5–10 °C | Hydrazone intermediate (III) | High |

| 2 | Hydrazone intermediate (III) + diphenyl ether | 135–185 °C, 1:18–1:20 mass/volume | 6-Methoxy-1,2,3,9-tetrahydro-4H-carbazol-4-one (I) | High |

This method is described in detail in a Chinese patent (CN101235012A) and is considered superior to older methods involving longer routes and lower yields, such as those using trifluoromethyl cyclohexyl diketones and aminocyclohexenones.

Oxidative Cyclization Using Hypervalent Iodine Reagents

Method Description

An alternative synthetic approach involves oxidative cyclization of 2-(substituted phenylamino)cyclohex-2-enones using hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) in solvents like dichloroethane (DCE) or acetonitrile.

- The reaction proceeds at room temperature with short reaction times (~10 minutes).

- The free NH group in the substrate is essential for successful cyclization.

- The reaction mechanism involves proton transfer, electrocyclic ring closure, and tautomerization to yield the tetrahydrocarbazol-1-one core.

Reaction Optimization and Yields

- Lowering substrate concentration from 0.1 M to 0.05 M improves yield.

- Solvent screening showed DCE, acetonitrile, and trifluoroethanol are effective.

- Yields around 45% were reported for model substrates.

- Other oxidants like PhI(OAc)2, PhIO, and IBX were ineffective.

Summary Table of Oxidative Cyclization Conditions

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Oxidant | PIFA | 1.1 equiv. |

| Solvent | DCE, CH3CN, or TFE | DCE preferred |

| Concentration | 0.05 M | Improves yield |

| Temperature | Room temperature | Mild conditions |

| Reaction time | 10 minutes | Monitored by TLC |

| Yield | ~45% | Moderate yield |

This method is useful for synthesizing substituted tetrahydrocarbazolones but may require further optimization for industrial scale.

Reflux Condensation in Acidic Media

Experimental Procedure

A classical approach involves refluxing 2-(2-(4-methoxyphenyl)hydrazono)cyclohexanone in a mixture of acetic acid and hydrochloric acid at 125–130 °C for 2 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is cooled and poured into cold water to precipitate the product.

- Purification is achieved by silica gel chromatography and recrystallization from ethanol.

Yield and Purity

- The isolated yield is approximately 67%.

- The product is obtained as a brown solid, which can be purified to high purity.

- This method is suitable for laboratory-scale synthesis and provides a reliable route to the target compound.

Green Synthesis Using Ionic Liquids

A more environmentally friendly approach uses ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate as catalysts for the synthesis of tetrahydrocarbazoles.

- The reaction proceeds under mild conditions.

- Products are obtained in pure form after simple filtration and solvent evaporation.

- The catalyst is reusable and stable, making this method attractive for sustainable industrial synthesis.

- This method has been demonstrated for tetrahydrocarbazoles but can be adapted for methoxy-substituted derivatives.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

2,3,4,9-Tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in various diseases.

Industry: Utilized in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 2,3,4,9-Tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Methoxy vs.

- Chloro Substituent : The electron-withdrawing Cl group may enhance electrophilic reactivity, making the compound more susceptible to nucleophilic attack .

- Thione Modification : Replacement of the ketone oxygen with sulfur (1-thione) alters electronic structure and may improve binding to metal ions or thiol-containing biological targets .

Structural and Crystallographic Differences

- Dihedral Angles : In the methoxy derivative, the dihedral angle between the benzene and pyrrole rings is 1.69° , indicating near-planarity, whereas analogs like 8-methyl derivatives exhibit slight deviations (e.g., 0.71° in 6-methyl-1-thione) .

- Ring Conformation : The cyclohexene ring adopts an envelope conformation across most derivatives, but disordered positions in 1-thione analogs suggest greater flexibility .

- Hydrogen Bonding : Methoxy and ketone groups facilitate intermolecular C–H···O and N–H···O bonds, while thione derivatives form N–H···S interactions, altering crystal packing .

Biological Activity

2,3,4,9-Tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one (CAS No. 62334-13-8) is a synthetic compound belonging to the carbazole family, characterized by its unique tetrahydrocarbazole structure combined with methoxy and methyl substituents. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuroprotection.

- Molecular Formula: C14H15NO2

- Molecular Weight: 229.27 g/mol

The structural uniqueness of this compound contributes to its biological activity, as it contains various functional groups that may interact with biological targets.

1. Anticancer Properties

Research indicates that 2,3,4,9-tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one exhibits potential anticancer effects. It has been shown to modulate various signaling pathways involved in cancer progression:

- Mechanism of Action: The compound may inhibit specific enzymes and receptors that are critical in tumor growth and metastasis. For instance, it has been found to interact with protein kinases that regulate cell proliferation and survival.

2. Neuroprotective Effects

This compound also demonstrates neuroprotective properties, making it a candidate for treating neurodegenerative diseases:

- Inhibition of Neuroinflammation: Studies suggest that it can reduce inflammation in neuronal cells, potentially protecting against conditions like Alzheimer's disease.

3. Anti-prion Activity

A notable study evaluated derivatives of carbazole compounds for their anti-prion activity, revealing that modifications to the structure could enhance efficacy against transmissible spongiform encephalopathies (TSE):

- Case Study: The derivative GJP14 was synthesized and exhibited significant anti-prion activity in TSE-infected cells, suggesting that similar derivatives of 2,3,4,9-tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one may also possess this activity .

Comparative Analysis with Related Compounds

The following table summarizes the similarity indices of structurally related compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Carbazole | C12H9N | 0.88 |

| 6-Methoxycarbazole | C13H13NO | 0.94 |

| Chromen-4-one | C9H6O | 0.87 |

| 6-Methylcarbazole | C13H13N | 0.88 |

| 2,3,4,9-Tetrahydro-1H-carbazol-1-one | C15H15N | 0.88 |

This table illustrates how the unique combination of methoxy and methyl groups in 2,3,4,9-tetrahydro-6-methoxy-4-methyl-1H-carbazol-1-one may confer distinct biological activities compared to its analogs.

Research Findings and Case Studies

Recent studies have focused on the synthesis of various derivatives of carbazole compounds to evaluate their biological activities:

- Synthesis Techniques: Multi-step organic reactions are typically employed to synthesize these compounds. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Case Study: In Silico Screening

A computational study aimed at discovering novel inhibitors for glycogen synthase kinase 3 (GSK-3) identified several carbazole derivatives with low micromolar inhibitory activity. The findings indicated that structural modifications could significantly enhance biological potency .

Q & A

Basic Research Question

- X-ray crystallography : SHELX programs refine atomic coordinates, with ORTEP-3 generating thermal ellipsoid plots .

- NMR/IR : Methoxy (δ ~3.8 ppm in ¹H NMR) and carbonyl (ν ~1680 cm⁻¹ in IR) groups confirm functionalization.

- DFT calculations : Predict puckering amplitudes (e.g., Cremer-Pople parameters) for the cyclohexene ring, validated against experimental torsion angles .

How do synthetic routes for sulfur-containing analogs (e.g., 1-thione derivatives) differ from the parent compound?

Advanced Research Question

Thione derivatives are synthesized via sulfurization using Lawesson’s reagent (1:1 molar ratio) in pyridine at 383 K for 6 hours . Key challenges include controlling thiocarbonyl regioselectivity and mitigating sulfur byproducts. Yields (~72%) are lower than oxo analogs due to side reactions, necessitating rigorous purification (e.g., repeated recrystallization).

What biological activities are associated with carbazolone scaffolds, and how does methoxy substitution modulate these effects?

Basic Research Question

Carbazolones exhibit antimicrobial, antitumor, and anti-inflammatory activities. The 6-methoxy group enhances electron density in the aromatic system, improving DNA intercalation or enzyme inhibition . Structure-activity relationship (SAR) studies compare methyl/methoxy substitutions at C4 and C6 to optimize bioactivity.

How are ring puckering coordinates applied to quantify conformational dynamics in this compound?

Advanced Research Question

Cremer-Pople parameters (Δ, θ) quantify puckering in the cyclohexene ring. For example, the envelope conformation (C5 displaced from the mean plane) is characterized by θ ≈ 90° and Δ ≈ 0.5 Å . Molecular dynamics simulations (e.g., AMBER) model ring-flipping kinetics, correlating with experimental NMR line-shape analysis.

What strategies mitigate challenges in scaling up the synthesis of this compound for pharmacological studies?

Advanced Research Question

Microfluidic reactors improve heat/mass transfer during cyclization, reducing side products. Green chemistry approaches replace HCl with biodegradable acids (e.g., p-toluenesulfonic acid). Process analytical technology (PAT) monitors key intermediates via inline FTIR, ensuring batch consistency .

How do solvent polarity and crystallization conditions affect polymorph formation?

Advanced Research Question

High-polarity solvents (e.g., DMSO) favor Form I (monoclinic P2₁/c), while ethanol/water mixtures yield Form II (triclinic P 1) with altered hydrogen bonding. Screening via Crystal16® identifies optimal conditions (e.g., 40% ethanol, slow cooling) to isolate thermodynamically stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.